Erythrosine sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 111 g/kg at 26 °C

In water, 9.0 g/100 mL at 25 °C (9.0X10+4 mg/L)

In ethanol, 10 g/L; in glycerine, 35 g/L at 20 °C

Solubility at 25 °C: in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL

Soluble in water to cherry-red solution

Soluble in alcohol

Synonyms

Canonical SMILES

Biological Staining:

- Cell biology: Erythrosin B is used to stain specific types of cells in tissues. Its ability to bind to proteins in the cell membrane makes it useful for visualizing specific cell populations. For example, it can be used to identify mast cells, which are immune system cells involved in allergic reactions. Source: "A Review of the Staining Techniques for Mast Cells":

- Microscopy: Due to its fluorescent properties, erythrosin B can be used in various microscopy techniques, including confocal microscopy and fluorescence-activated cell sorting (FACS). This allows researchers to study the location and distribution of specific molecules within cells and tissues. Source: "Handbook of Biological Stains"

Biosensing:

- Erythrosin B can be used as a biosensor to detect various molecules, including proteins, enzymes, and DNA. The interaction of the target molecule with erythrosin B can alter its fluorescence properties, allowing for sensitive detection. Source: "Fluorescent Probes in Biosensing":

Environmental Science:

- Erythrosin B can be used as a tracer to study water flow and environmental processes. Its bright color and high water solubility make it easy to track its movement in aquatic environments. Source: "Use of Erythrosin B as a Tracer Dye"

Material Science:

- Erythrosin B is used in the development of new materials, such as polymers and nanoparticles. Its ability to interact with light makes it suitable for applications in photovoltaics (solar energy conversion) and photocatalysis (chemical reactions triggered by light). Source: "Synthesis and Applications of Erythrosin B-Doped TiO2 Nanoparticles"

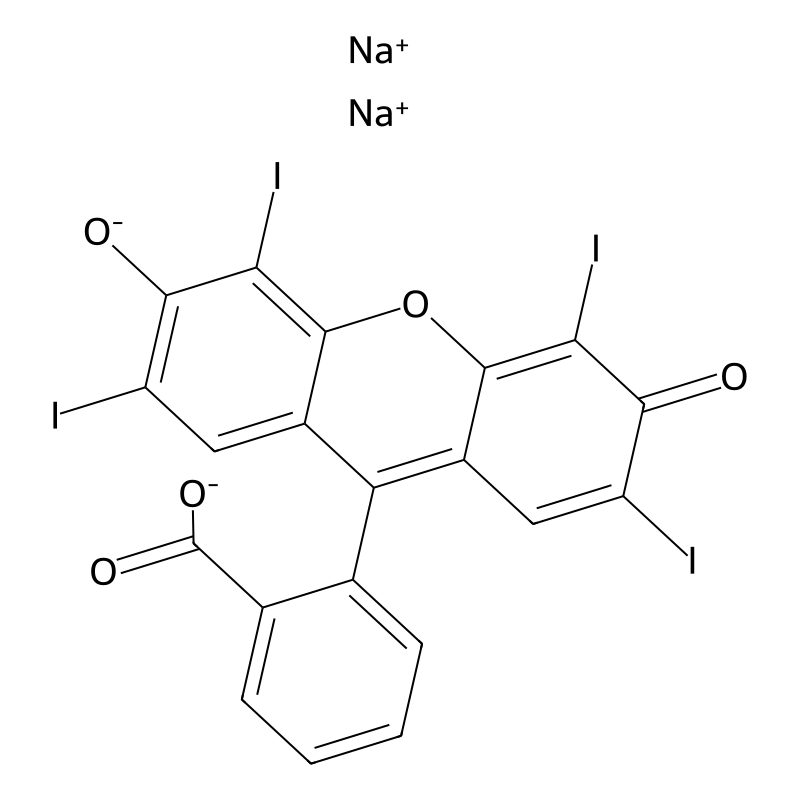

Erythrosine sodium, also known as Red No. 3 or E127, is a synthetic organoiodine compound classified as the disodium salt of 2,4,5,7-tetraiodofluorescein. It appears as a cherry-red powder and is highly soluble in water. The compound's vibrant red color is attributed to its complex molecular structure, which consists of a central xanthene ring system with four iodine atoms and two carboxylic acid groups attached to the benzene rings. This structure enables effective light absorption in the blue region of the visible spectrum, resulting in its characteristic coloration .

The primary mechanism of action for erythrosin sodium is related to its light absorption properties. In food coloring applications, it absorbs blue light, allowing the remaining colors to be reflected and perceived as red. In biological staining, it interacts with specific biomolecules in cells, providing contrast for visualization under a microscope [].

- Oxidation: Erythrosine sodium can undergo oxidation reactions, where it may lose electrons and form different oxidation states. This property is utilized in various applications, including biological staining and photoredox catalysis .

- Acid-Base Reactions: In aqueous solutions, erythrosine sodium exhibits pH-dependent behavior. For instance, it forms a yellow-brown precipitate when hydrochloric acid is added and a red precipitate when sodium hydroxide is introduced .

- Photodegradation: The compound is susceptible to photodegradation upon exposure to light, leading to a decrease in color intensity over time .

Erythrosine sodium has notable biological activities, particularly in its role as a dye in biological staining. It interacts with specific biomolecules within cells, enhancing contrast for visualization under microscopy. Additionally, erythrosine sodium acts as an inhibitor of the enzyme 5′-deiodinase, affecting thyroid hormone metabolism by reducing levels of active triiodothyronine (T3) and increasing thyrotropin (TSH) secretion from the pituitary gland. This mechanism has raised concerns regarding its potential endocrine-disrupting effects .

The synthesis of erythrosine sodium typically involves several steps starting from fluorone:

- Iodination: Fluorone undergoes iodination to introduce iodine atoms into the molecular structure.

- Condensation: The iodinated product is then subjected to condensation reactions that form the xanthene core.

- Salt Formation: Finally, the disodium salt form is produced through neutralization with sodium hydroxide or sodium carbonate .

This multi-step process is often proprietary but generally follows established organic synthesis methodologies.

Erythrosine sodium has diverse applications across various industries:

- Food Coloring: Primarily used as a food dye in candies, popsicles, cocktail cherries, and cake decorating gels.

- Biological Staining: Employed in histology and microscopy for staining biological tissues.

- Printing Ink: Utilized in inks for printing due to its vibrant color.

- Dental Products: Used as a disclosing agent for dental plaque.

- Radiopaque Medium: Acts as a contrast agent in medical imaging procedures.

- Photographic Sensitizer: Functions as a sensitizer for orthochromatic photographic films .

Research indicates that erythrosine sodium can interact with various biological systems:

- Endocrine Disruption: Studies have shown that erythrosine can inhibit thyroid hormone metabolism by affecting enzyme activity related to thyroid function. This has implications for its safety as a food additive .

- Cellular Interactions: In biological staining applications, erythrosine interacts with nucleic acids and proteins, allowing for enhanced visualization of cellular structures under microscopy .

Erythrosine sodium shares similarities with several other compounds in terms of structure and application. Here are some comparable compounds:

Erythrosine's unique characteristic lies in its iodine content and resultant biological activity compared to these other dyes. While many food colorants are based on azo structures, erythrosine's xanthene framework allows it to absorb light differently and interact uniquely with biological systems.

Historical Evolution of Erythrosine Sodium Synthesis

The discovery of erythrosine dates back to 1876, when Swiss chemist Karl Kussmaul at the University of Basel first synthesized this tetraiodinated fluorescent compound. Shortly after its discovery, erythrosine was commercialized by the local Bindschedler & Busch company primarily for dyeing wool and silk. The compound's journey from textile dye to food colorant began with its legalization in the United States through the Pure Food and Drug Act of 1906.

The commercial significance of erythrosine grew steadily throughout the early 20th century. In the United States alone, production increased from merely 2,170 pounds in 1924 to 9,468 pounds by 1938, and eventually reached approximately 50 tons by 1967. This dramatic rise in production volumes reflected the compound's increasing adoption across multiple industries, particularly as a food colorant.

Early synthetic approaches to erythrosine were largely empirical, with refinements occurring gradually as understanding of organic synthesis advanced. The core synthetic strategy—iodination of fluorescein—has remained relatively unchanged since its inception, though modifications to improve yield, purity, and efficiency have evolved significantly over the decades.

Mechanistic Insights into Iodination of Fluorescein Derivatives

The synthesis of erythrosine sodium follows a two-stage process that begins with the formation of fluorescein followed by selective iodination. The initial stage involves the condensation of phenol and phthalic anhydride to produce fluorescein. This condensation reaction proceeds through a Friedel-Crafts type mechanism that results in the characteristic xanthene core structure.

The critical second stage—iodination—follows the principles of electrophilic aromatic substitution. Unlike other halogenation reactions that typically require Lewis acid catalysts such as iron(III) chloride or iron(III) bromide, iodination requires different conditions due to iodine's lower electrophilicity. The mechanism involves treatment of iodine (I₂) with an oxidizing agent to generate the electrophilic iodine species ("I⁺").

For the specific synthesis of erythrosine, the iodination of fluorescein proceeds under basic conditions driven by sodium bicarbonate. The reaction can be represented as:

Fluorescein + 4I₂ + 4NaHCO₃ → Erythrosine sodium + 4HI + 4CO₂ + 2Na⁺

The electrophilic iodination selectively targets the electron-rich positions of the xanthene ring system, resulting in tetraiodination at the 2', 4', 5', and 7' positions. This selectivity is controlled by both electronic and steric factors, with the electron-donating hydroxyl groups directing substitution to these specific positions.

The resulting compound has the chemical formula C₂₀H₆I₄Na₂O₅ and is typically isolated as the monohydrate (C₂₀H₆I₄Na₂O₅·H₂O) with a molecular weight of 879.86 g/mol. The final product consists of the disodium salt of 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate monohydrate along with subsidiary coloring matters, with sodium chloride and/or sodium sulfate as the principal uncolored components.

Advanced Characterization Techniques for Polyiodinated Xanthene Systems

The structural elucidation and quality assessment of erythrosine sodium require sophisticated analytical techniques due to its complex molecular architecture and potential presence of related impurities. Modern characterization approaches combine spectroscopic, chromatographic, and spectrometric methods to provide comprehensive structural insights.

Spectroscopic analysis reveals that erythrosine exhibits a maximum absorption wavelength of 524 nm in aqueous solution, imparting its characteristic red-pink color. The compound's fluorescence properties are particularly interesting, showing significant pH-dependence. At pH 4.0, the dye appears colorless, while at pH 4.5, it transitions to a fluorescent yellow-green. This pH-responsive behavior has been exploited in various analytical and biomedical applications.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structure of erythrosine and its derivatives. Both ¹H NMR and ¹³C NMR provide valuable information about the connectivity and electronic environment of the constituent atoms. The presence of four iodine atoms creates distinctive chemical shift patterns and coupling constants that serve as diagnostic markers for structure verification.

Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals characteristic absorption bands corresponding to the carbonyl, hydroxyl, and aromatic functionalities within the molecule. Mass spectrometry, particularly using electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques, provides precise molecular weight confirmation and enables the identification of isotopic patterns characteristic of tetraiodinated compounds.

X-ray crystallography studies have definitively established the three-dimensional structure of erythrosine, confirming the planar configuration of the xanthene core and the spatial arrangement of the four iodine atoms. This structural rigidity contributes significantly to the compound's optical properties and molecular stability.

Computational Modeling of Molecular Stability and Reactivity

Advanced computational methods have provided profound insights into the electronic structure, reactivity, and spectroscopic properties of erythrosine sodium. Density Functional Theory (DFT) calculations have been particularly valuable in elucidating protonation pathways and understanding the compound's behavior in aqueous solutions.

Recent computational studies have proposed probable protonation mechanisms for erythrosine, identifying the specific functional groups susceptible to protonation and the corresponding pKa values. These studies are crucial for understanding how the dye behaves across different pH environments, which directly impacts its color stability and performance in various applications.

Quantum mechanical calculations have also shed light on the electronic transitions responsible for erythrosine's distinctive spectral properties. Time-dependent DFT (TD-DFT) simulations have successfully reproduced experimental absorption and emission spectra, providing theoretical validation of observed photophysical behaviors.

Molecular dynamics simulations exploring the interaction between erythrosine and various biological macromolecules have revealed potential binding mechanisms relevant to its biological activity. These computational approaches have complemented experimental studies investigating erythrosine's interactions with proteins, DNA, and cellular components.

The iodine atoms in erythrosine significantly influence its photophysical properties through what is known as the "heavy atom effect." Computational studies have quantified how these iodine substituents enhance intersystem crossing rates, affecting fluorescence quantum yields and triplet state formation. This heavy atom effect explains why erythrosine exhibits different photophysical behaviors compared to non-halogenated fluorescein derivatives.

Recent computational research has also examined the adsorption of erythrosine B dye on novel materials like Ca₂C and Ti₂C MXenes, with results indicating endothermic adsorption processes. These investigations highlight the potential applications of computational modeling in developing new technologies for dye removal from wastewater.

The chemical structure of erythrosine sodium can be characterized as a disodium salt of 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate, typically encountered as a monohydrate in commercial preparations. The core structure consists of a xanthene system with four iodine atoms at positions 2', 4', 5', and 7', a benzoate moiety at position 9', and two sodium counterions. This arrangement creates a highly conjugated system responsible for the compound's intense coloration and distinctive fluorescence properties.

The synthesis of erythrosine represents a significant achievement in halogenated xanthene chemistry. While the basic synthetic strategy has remained relatively consistent since its discovery, contemporary approaches have incorporated greater mechanistic understanding, improved reaction conditions, and enhanced purification methodologies. The strategic iodination of fluorescein under carefully controlled conditions exemplifies how targeted halogenation can dramatically alter the spectroscopic and functional properties of fluorone derivatives.

Advanced characterization methods have provided comprehensive structural validation of erythrosine sodium, while computational studies continue to enhance our understanding of its molecular behavior and interactions. This combined experimental and theoretical approach has firmly established erythrosine as a well-characterized synthetic dye with diverse applications across multiple industries. The ongoing investigation of its properties continues to reveal new potential applications while addressing safety and regulatory considerations associated with this widely used colorant.

Role as a Fluorescence Probe in Bioanalytical Assays

Erythrosine sodium has emerged as a versatile fluorescence probe in modern bioanalytical chemistry, demonstrating exceptional utility in quantitative pharmaceutical analysis [6]. The compound exhibits characteristic fluorescence properties with optimal excitation wavelengths consistently observed around 530 nanometers and emission wavelengths in the range of 548-554 nanometers across various analytical applications [6] [8] [19]. These spectroscopic properties enable the development of sensitive and selective analytical methods for diverse pharmaceutical compounds through fluorescence quenching mechanisms [6] [8].

The analytical methodology typically involves the formation of ion-pair complexes between erythrosine sodium and target analytes in controlled buffer systems [6] [8]. Britton Robinson buffer at pH 4.0 has proven particularly effective for many applications, facilitating optimal complex formation and fluorescence response [6] [19]. The Toerell-Stenhagen buffer system at pH 3.2 has also demonstrated efficacy in specific analytical protocols, particularly for brexpiprazole determination [8].

Recent research has validated erythrosine sodium as a fluorescence probe for multiple pharmaceutical compounds, including vericiguat, brexpiprazole, varenicline, and fluvoxamine [6] [8] [19] [24]. The quenching effect of these drug molecules on erythrosine sodium fluorescence provides the foundation for quantitative analysis, with linear concentration ranges typically spanning 0.05-4.0 micrograms per milliliter depending on the specific analyte [6] [8] [19]. Detection limits as low as 0.012 micrograms per milliliter have been achieved, demonstrating the exceptional sensitivity of this analytical approach [6].

Table 1: Erythrosine Sodium Fluorescence Probe Applications in Bioanalytical Assays

| Application | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linear Range (μg/mL) | Detection Limit (μg/mL) | Buffer System |

|---|---|---|---|---|---|

| Vericiguat determination | 530 | 550 | 0.05-0.5 | 0.036 | Britton Robinson pH 4 |

| Brexpiprazole analysis | 530 | 554 | 0.2-2.0 | 0.0515 | Toerell-Stenhagen pH 3.2 |

| Varenicline quantitation | 528 | 550 | 0.4-4.0 | Not specified | Britton Robinson pH 4 |

| Fluvoxamine detection | 530 | 552 | 0.2-2.0 | Not specified | Acetate buffer pH 3.5 |

| Erythrosine in saffron | 532 | 548 | nM range | 0.00056 | Direct detection |

The mechanism underlying erythrosine sodium fluorescence quenching involves electrostatic interactions between the negatively charged dye molecules and positively charged drug cations in acidic media [24]. The formation of these ion-association complexes results in charge transfer processes that alter the electronic distribution within the erythrosine sodium conjugated system, subsequently causing fluorescence intensity reduction proportional to analyte concentration [24]. This mechanism ensures high specificity and minimal interference from matrix components in pharmaceutical formulations [6] [8].

Validation studies conducted according to International Conference on Harmonization guidelines have confirmed the reliability and accuracy of erythrosine sodium-based fluorescence methods [6] [8]. The methods demonstrate excellent precision with relative standard deviations typically below 2.0 percent and recovery percentages ranging from 98-102 percent in pharmaceutical matrices [6] [8]. The environmental friendliness of these methods, utilizing minimal organic solvents and generating minimal waste, aligns with green analytical chemistry principles [6].

Photodynamic Antimicrobial Chemotherapy (PACT) Mechanisms

Erythrosine sodium functions as an effective photosensitizer in photodynamic antimicrobial chemotherapy, demonstrating significant bactericidal and fungicidal properties when activated by appropriate light sources [3] [7] [11]. The photodynamic mechanism involves light absorption by erythrosine sodium at wavelengths around 530 nanometers, promoting the molecule to an excited state that facilitates reactive oxygen species generation in the presence of molecular oxygen [7] [11]. These reactive oxygen species, particularly singlet oxygen, induce oxidative damage to microbial cell membranes and intracellular components, resulting in microorganism inactivation [7] [11].

The photosensitizing properties of erythrosine sodium are particularly pronounced against Gram-positive bacteria, where the compound demonstrates enhanced penetration through the cell wall structure [3] [7]. Studies have shown effective antimicrobial activity against Streptococcus mutans, Staphylococcus aureus, and other oral pathogens at concentrations as low as 25 micromolar when combined with light irradiation at 530-590 nanometers [7]. The positively charged surface properties of erythrosine sodium enable direct targeting of negatively charged bacterial membranes, facilitating initial binding and subsequent photodynamic damage [7].

Table 2: Erythrosine Sodium Photodynamic Antimicrobial Chemotherapy Results

| Target Microorganism | Erythrosine Concentration | Light Source | Log Reduction | Treatment Time |

|---|---|---|---|---|

| Streptococcus mutans | 25 μM | 530-590 nm | Significant reduction | Various |

| Candida albicans | 0.03 mg/mL | Blue LED | 6 log reduction | 120 seconds |

| Fusobacterium nucleatum | Various concentrations | Blue light/Diode laser | Nearly zero survival | 4 minutes |

| Porphyromonas gingivalis | Various concentrations | Blue light/Diode laser | Moderate reduction | 3 minutes |

| Shigella dysenteriae | 500 μM | Green LED | 73.49% survival reduction | 30 minutes |

| Staphylococcus aureus | 0.01 mM | Light dose 50 J/cm² | 2-log reduction | Various |

Research investigations have revealed that erythrosine sodium photodynamic therapy achieves maximum antimicrobial efficacy when using green light-emitting diode sources with wavelengths optimally matched to the absorption spectrum of the photosensitizer [14] [20]. Studies with Candida albicans demonstrated complete microbial eradication with 6-log reduction after 120 seconds of blue light irradiation combined with 0.03 milligrams per milliliter erythrosine sodium [11]. Similarly, Shigella dysenteriae showed 73.49 percent survival reduction following 30 minutes of green light treatment with 500 micromolar erythrosine sodium [14].

The photodynamic inactivation mechanism proceeds through both Type I and Type II photochemical pathways, with the predominant pathway depending on oxygen availability and local microenvironment conditions [3] [26]. Type II reactions involve energy transfer from excited erythrosine sodium to molecular oxygen, generating singlet oxygen species that directly damage microbial membrane lipids and proteins [26]. Type I reactions involve electron transfer processes producing hydroxyl radicals and superoxide anions that contribute to oxidative cellular damage [26].

Biofilm applications represent a particularly promising area for erythrosine sodium photodynamic therapy, as the compound demonstrates effective penetration through biofilm matrices while maintaining antimicrobial activity [20]. Complete eradication of both bacterial and yeast biofilms has been achieved using 0.05 millimolar erythrosine sodium combined with light doses of 50 joules per square centimeter over 37 minutes [20]. The localized nature of photodynamic action ensures selective targeting of pathogenic microorganisms while preserving beneficial microflora in complex biological environments [3].

Erythrosine Sodium in Environmental Tracer Studies

Erythrosine sodium serves as an effective environmental tracer for hydrological and contamination studies, leveraging its bright coloration and fluorescence properties for visual and instrumental detection in aquatic systems [4] [12]. The compound exhibits conservative behavior in many environmental matrices, meaning it moves with water flow without significant absorption or chemical transformation over short time periods [12]. This characteristic makes erythrosine sodium particularly valuable for mapping water movement through streams, groundwater systems, and engineered water treatment facilities [4] [12].

Water flow mapping applications utilize erythrosine sodium bright red coloration for direct visual observation of flow patterns, mixing processes, and residence time determination in surface water systems [4] [12]. The compound maintains visibility at low concentrations, enabling detection of diluted tracer solutions across extensive hydrological networks [12]. Environmental scientists have successfully employed erythrosine sodium for investigating flow dynamics in mine water management systems, where traditional fluorescent tracers may be impractical due to equipment limitations [12].

Table 3: Erythrosine Sodium Environmental Tracer Study Applications

| Application Type | Advantages | Detection Method | Limitations |

|---|---|---|---|

| Water flow mapping | Bright color visibility | Visual observation | Photodegradation |

| Groundwater residence time | Low concentration detection | Spectrofluorimetry | Environmental persistence |

| Mine water management | Real-time monitoring | Sensor technology | Regulatory concerns |

| Contaminant tracking | Conservative behavior | Chemical analysis | Stability issues |

| Hydrological studies | Cost-effective | Various methods | Limited applications |

Quantitative applications employ spectrofluorometric detection methods that capitalize on erythrosine sodium fluorescence properties for precise concentration measurements in environmental samples [4]. The excitation and emission wavelengths of erythrosine sodium enable differentiation from natural organic matter fluorescence, reducing interference from background matrix components [4]. Real-time monitoring capabilities using specialized sensor technologies allow continuous tracking of tracer movement and concentration changes throughout hydrological systems [12].

Groundwater residence time studies benefit from erythrosine sodium stability under anaerobic conditions and its resistance to biodegradation over time scales relevant to groundwater flow investigations [21]. The compound provides complementary information to traditional environmental tracers such as chlorofluorocarbons and tritium, particularly for intermediate residence time determinations ranging from months to several years [21]. Combined tracer approaches incorporating erythrosine sodium with conservative inorganic tracers enhance the reliability of groundwater age dating and flow path determination [21].

Despite its utility, erythrosine sodium environmental applications face limitations related to photodegradation under intense sunlight exposure and potential environmental persistence concerns [4] [12]. Regulatory considerations vary among jurisdictions, with some requiring specific permits or notifications for tracer study implementation [12]. The selection of erythrosine sodium versus alternative tracers depends on site-specific environmental conditions, regulatory requirements, and study objectives [12].

Industrial Scale-Up Challenges for Food and Cosmetic Coloring

The industrial production and application of erythrosine sodium in food and cosmetic industries face significant regulatory and technical challenges that impact large-scale manufacturing operations [13] [15] [16]. Manufacturing processes for food-grade erythrosine sodium require strict adherence to purity specifications established by international food additive standards, including limitations on subsidiary coloring matters and heavy metal contaminants [16]. The synthesis pathway involves iodination of fluorescein, which itself is produced from the condensation of resorcinol and phthalic anhydride, requiring precise control of reaction conditions to achieve consistent product quality [16].

Quality control requirements for food-grade erythrosine sodium encompass extensive analytical testing for inorganic iodides, subsidiary coloring matters including 2,4,6-triiodoresorcinol and related compounds, and trace metal impurities [16]. High-performance liquid chromatography methods using reversed-phase columns and ultraviolet-visible detection at 223 nanometers provide quantitative determination of impurity levels that must remain below specified thresholds [16]. Batch-to-batch consistency represents a critical challenge for manufacturers, as variations in starting material quality or reaction conditions can significantly impact final product specifications [16].

Table 4: Industrial Scale-Up Challenges for Erythrosine Sodium

| Challenge Category | Specific Issues | Impact on Industry | Mitigation Strategies |

|---|---|---|---|

| Regulatory Compliance | FDA restrictions, varying regulations | Limited applications, reformulation needs | Alternative formulations, compliance programs |

| Manufacturing Quality | Batch consistency, purity standards | Quality control requirements | Advanced quality systems |

| Cost Management | Raw material costs, production scale | Economic pressures | Process optimization |

| Supply Chain | Supplier reliability, distribution | Supply disruptions | Diversified suppliers |

| Environmental Impact | Waste management, sustainability | Environmental compliance costs | Green chemistry approaches |

Recent regulatory developments have significantly impacted erythrosine sodium market dynamics, particularly the 2025 United States Food and Drug Administration prohibition of the compound in food applications following decades of scientific evaluation [13]. This regulatory change necessitates extensive product reformulation across multiple food categories, creating substantial compliance costs for manufacturers and driving demand for alternative coloring agents [13]. The timeline for compliance, extending to 2027, provides limited transition period for companies to develop and validate replacement formulations [13].

Stabilization challenges in acidic food systems require specialized formulation approaches incorporating hydrophilic surfactants such as polyoxyethylene sorbitan esters to maintain color stability and solubility [18]. These stabilization systems must withstand high-shear mixing conditions exceeding 20,000 revolutions per minute to achieve the particle size reduction necessary for optically clear solutions [18]. The ratio of water to surfactant must be carefully controlled within the range of 5:1 to 100:1 to ensure optimal stabilization without compromising product performance [18].

Manufacturing scale-up considerations include raw material sourcing reliability, production capacity planning, and waste stream management for iodine-containing byproducts [15] [22]. The global erythrosine market, valued at approximately 42.30 billion United States dollars in 2024, faces projected growth challenges due to increasing regulatory restrictions and environmental concerns [22]. Companies are investing in alternative natural colorants and synthetic dye replacements to maintain market position while addressing regulatory compliance requirements [13] [22].

The adsorption of erythrosine sodium onto novel nanocomposite materials represents a critical pathway for environmental remediation. Research has demonstrated that graphene oxide-iron oxide nanocomposites exhibit exceptional adsorption capacity for erythrosine sodium, achieving a maximum monolayer adsorption capacity of 149.25 mg/g according to the Langmuir isotherm model [1]. This remarkable performance is attributed to the high surface area and magnetic properties of the graphene oxide-iron oxide composite, which facilitates both adsorption and subsequent magnetic separation.

The adsorption kinetics follow a pseudo-second order model, indicating that the process is controlled by chemical adsorption mechanisms rather than physical diffusion [1]. The equilibrium adsorption is achieved within 2.5 minutes of contact time, with optimal conditions occurring at pH 7 and 2 minutes of stirring. The rapid kinetics suggest that the adsorption process involves strong electrostatic interactions between the negatively charged erythrosine sodium molecules and the positively charged nanocomposite surface.

Chrysotile-based nanocomposites have also shown significant potential for erythrosine sodium removal. Studies demonstrate that chrysotile exhibits positive surface potential, while the chrysotile-erythrosine composite displays negative surface potential, confirming electrostatic binding mechanisms [2]. The adsorption capacity reaches approximately 16.4 mg/g under optimal conditions of pH 5.6, temperature 30°C, and 3 hours contact time [2]. The formation of the composite is characterized by uniform distribution of erythrosine sodium across the fibrous chrysotile surface, creating a stable reddish-purple complex.

Alternative low-cost adsorbents including bottom ash and de-oiled soya have demonstrated competitive adsorption capacities ranging from 14.1 to 16.4 mg/g [3]. These materials offer economic advantages for large-scale remediation applications, with optimal performance achieved at elevated temperatures (50°C) and extended contact times (21 hours) [3]. The adsorption process follows both Langmuir and Freundlich isotherms, indicating monolayer adsorption with some heterogeneity in binding sites [3].

Photocatalytic Degradation Pathways in Aqueous Systems

Photocatalytic degradation of erythrosine sodium in aqueous systems proceeds through multiple mechanistic pathways involving semiconductor photocatalysts. Nitrogen-sulfur codoped titanium dioxide demonstrates optimal photocatalytic activity with a degradation rate constant of 4.91 × 10⁻⁵ s⁻¹ under conditions of pH 6.5 and light intensity of 50 mW cm⁻² [4]. The enhancement achieved through nitrogen-sulfur codoping extends the photoresponse into the visible light region, making the process more efficient under solar irradiation.

The photocatalytic mechanism involves initial photoexcitation of the semiconductor, generating electron-hole pairs that subsequently produce reactive oxygen species [4]. The degradation pathway includes formation of hydroxyl radicals (- OH) through interaction between photogenerated holes and surface hydroxyl groups, followed by oxidative attack on the erythrosine sodium chromophore [4]. The tetraiodofluorescein structure of erythrosine sodium is particularly susceptible to oxidative degradation, with the xanthene ring system being the primary target for hydroxyl radical attack [4].

Iron-doped tin dioxide exhibits enhanced photocatalytic performance compared to undoped tin dioxide, achieving a degradation rate constant of 7.18 × 10⁻⁵ s⁻¹ compared to 5.83 × 10⁻⁵ s⁻¹ for the undoped material [5]. The iron doping creates additional energy levels within the bandgap, facilitating charge separation and reducing electron-hole recombination rates [5]. The optimal pH for iron-doped tin dioxide is 8.5, where maximum hydroxyl radical generation occurs [5].

The photodegradation process demonstrates first-order kinetics with respect to erythrosine sodium concentration, indicating that the reaction rate depends on the availability of substrate molecules for interaction with photogenerated reactive species [4]. Light intensity shows a linear relationship with degradation rate up to 50 mW cm⁻², beyond which thermal effects and side reactions reduce efficiency [4]. The complete mineralization of erythrosine sodium produces non-toxic end products, making photocatalytic degradation an environmentally acceptable remediation strategy [6].

Buffer-Specific Effects on Photobleaching Dynamics

The photobleaching behavior of erythrosine sodium exhibits significant dependence on the chemical buffer system employed in aqueous solutions. Research has revealed that buffer-specific effects cannot be neglected in photodegradation studies, as different buffer systems produce markedly different photobleaching kinetics and singlet oxygen quantum yields [7]. This finding has important implications for both laboratory studies and practical environmental applications.

In phosphate buffer systems, erythrosine sodium demonstrates moderate singlet oxygen quantum yields with relatively stable photobleaching dynamics [7]. The phosphate ions provide a buffering environment that maintains optimal pH conditions for photodegradation while minimizing interference with the photosensitization process [7]. The photobleaching rate constant in phosphate buffer is approximately 16 min⁻¹ at 20°C under air-equilibrated conditions with 523 nm monochromatic illumination [8].

HEPES buffer systems show reduced singlet oxygen quantum yields compared to phosphate buffer, indicating that the buffer components directly interfere with the photochemical processes [7]. The reduced efficiency in HEPES buffer is attributed to quenching interactions between the buffer molecules and the excited states of erythrosine sodium, particularly the triplet state that is responsible for singlet oxygen generation [7]. This buffer-specific quenching effect reduces the overall photobleaching efficiency and alters the degradation pathway.

Tris buffer systems exhibit intermediate behavior between phosphate and HEPES buffers, with moderate effects on both photobleaching kinetics and singlet oxygen production [7]. The amino groups in Tris buffer can interact with the excited states of erythrosine sodium, but to a lesser extent than the morpholine ring system in HEPES [7]. Temperature effects on photobleaching are significant, with the rate constant doubling from 16 min⁻¹ at 20°C to 32 min⁻¹ at 50°C, following Arrhenius-type behavior [8].

The photobleaching mechanism involves geminate attack of singlet molecular oxygen on the erythrosine sodium chromophore, leading to endoperoxide formation and subsequent rearrangement to stable oxidation products [8]. The buffer-specific effects modify this mechanism by altering the local microenvironment around the photosensitizer molecule, affecting both the efficiency of singlet oxygen generation and the reactivity of the resulting oxidizing species [7].

Bioremediation Limitations for Iodinated Aromatic Pollutants

Bioremediation of erythrosine sodium faces significant challenges due to its iodinated aromatic structure and inherent toxicity to microbial systems. Studies have demonstrated that aerobic biodegradation processes show limited efficiency for erythrosine sodium removal, with toxicity effects observed at concentrations as low as 0.4 mM [6]. The tetraiodofluorescein structure presents multiple barriers to microbial degradation, including the presence of halogen substituents that resist enzymatic attack and the aromatic ring system that requires specialized degradative pathways.

The toxicity of erythrosine sodium to microbial communities is primarily attributed to its interference with cellular processes and membrane integrity [6]. The iodine atoms in the molecular structure contribute to the compound's lipophilicity, enabling it to interact with cell membranes and disrupt normal cellular functions [6]. Additionally, the xanthene chromophore can generate reactive oxygen species under aerobic conditions, leading to oxidative stress in microbial cells [6].

Anaerobic biodegradation systems show even lower efficiency for erythrosine sodium removal, with color removal rates significantly reduced compared to aerobic systems [6]. The absence of oxygen limits the availability of terminal electron acceptors necessary for the degradation of aromatic compounds, and the specific enzyme systems required for dehalogenation of iodinated aromatics are not commonly present in anaerobic microbial communities [6]. The biomass capacity for erythrosine sodium adsorption is limited, with most removal occurring through physical sorption rather than biological degradation [6].

The molecular structure of erythrosine sodium (C₂₀H₆I₄Na₂O₅, molecular weight 879.86 g/mol) contains four iodine atoms attached to the fluorescein backbone, making it highly resistant to microbial attack [9] [10]. The iodine substituents create steric hindrance that prevents enzyme access to the aromatic ring system, and the electron-withdrawing nature of the halogens reduces the electron density of the aromatic rings, making them less susceptible to electrophilic attack by microbial enzymes [11].

Environmental persistence studies indicate that erythrosine sodium exhibits low biodegradability in natural systems, with minimal degradation observed in the absence of oxygen [8]. The compound shows greater susceptibility to photodegradation than biodegradation, with oxygen-sensitive bleaching occurring under visible light exposure [8]. This differential behavior suggests that abiotic processes, particularly photochemical reactions, play a more significant role in the environmental fate of erythrosine sodium than biological degradation pathways [8].

The limitations of bioremediation for iodinated aromatic pollutants like erythrosine sodium highlight the need for alternative remediation strategies. The formation of toxic metabolites during partial biodegradation poses additional environmental concerns, as incomplete degradation can produce compounds with greater toxicity than the parent molecule [6]. These findings emphasize the importance of physicochemical treatment methods, such as adsorption and photocatalytic degradation, for effective removal of erythrosine sodium from contaminated environments [6].

| Parameter | Material/System | Value | Conditions | Reference |

|---|---|---|---|---|

| Adsorption Capacity (Langmuir) | Graphene Oxide-Iron Oxide | 149.25 mg/g | pH 7, 2 min stirring | [1] |

| Adsorption Capacity (Langmuir) | Chrysotile Nanocomposite | ~16.4 mg/g | pH 5.6, 30°C, 3 h | [2] |

| Photodegradation Rate Constant | N-S Codoped TiO₂ | 4.91 × 10⁻⁵ s⁻¹ | pH 6.5, 50 mW cm⁻² | [4] |

| Photodegradation Rate Constant | Iron-Doped SnO₂ | 7.18 × 10⁻⁵ s⁻¹ | pH 8.5, 50 mW cm⁻² | [5] |

| Photobleaching Rate | Aqueous Solution (20°C) | 16 min⁻¹ | Air-equilibrated, 523 nm | [8] |

| Photobleaching Rate | Aqueous Solution (50°C) | 32 min⁻¹ | Air-equilibrated, 523 nm | [8] |

| Adsorption Kinetics | GO-Fe₃O₄ | Pseudo-second order | Variable time 0.5-3.5 min | [1] |

| Photocatalyst Efficiency | TiO₂ (UV/Visible) | 95% removal | Natural pH, 21 h contact | [6] |

| Bioremediation Efficiency | Anaerobic Treatment | Low efficiency | 0.4 mM concentration | [6] |

| Environmental Persistence | Aqueous Environment | Low degradation without O₂ | Oxygen-sensitive bleaching | [8] |

Color/Form

Red solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Pictograms

Irritant